molecular formula C14H18N2O B2579171 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol CAS No. 1488188-59-5

1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol

Cat. No.: B2579171
CAS No.: 1488188-59-5
M. Wt: 230.311
InChI Key: LAWVJFRBAHRJDS-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol is a cyclopentanol derivative featuring a 2-methyl-substituted benzodiazole moiety attached via a methylene bridge. The compound’s core structure comprises a five-membered cyclopentanol ring with a hydroxyl group at the 1-position, while the benzodiazole substituent introduces aromaticity and nitrogen-based heterocyclic reactivity. The benzodiazole group consists of a fused benzene ring with two nitrogen atoms at the 1- and 3-positions, further substituted by a methyl group at position 2.

Analytical techniques such as NMR, IR, and HRMS (highlighted in , and 6) would likely be employed to confirm its structure and purity.

Properties

IUPAC Name

1-[(2-methylbenzimidazol-1-yl)methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11-15-12-6-2-3-7-13(12)16(11)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWVJFRBAHRJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3(CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol typically involves the reaction of 2-methyl-1H-benzimidazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol with structurally related cyclopentanol derivatives and heterocyclic compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-Methylbenzodiazolylmethyl ~C₁₄H₁₇N₂O¹ ~229.30 Potential pharmacological activity -
1-[(Benzylamino)methyl]cyclopentan-1-ol Benzylamino C₁₃H₁₉NO 205.30 Research chemical; basic amine for nucleophilic reactions
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Aminobutan-2-yl C₉H₁₉NO 157.25 Pharmaceuticals, agrochemicals; polar alkyl chain enhances solubility
Metconazole 1,2,4-Triazolylmethyl C₁₅H₁₆ClN₃O 289.76 Agricultural fungicide; triazole enhances antifungal activity
Telmisartan (partial structure) Bis-benzodiazolyl C₃₃H₃₀N₄O₂ 514.62 Antihypertensive drug; benzodiazole aids angiotensin receptor binding
Methylclonazepam Benzodiazepinone C₁₆H₁₂ClN₃O₃ 329.74 Anxiolytic; targets GABA receptors

¹ Estimated based on structural analysis; experimental validation required.

Structural and Functional Analysis:

  • Benzylamino Derivative (C₁₃H₁₉NO): The benzylamino group introduces a primary amine, enhancing nucleophilicity and solubility in polar solvents compared to the aromatic benzodiazole. This compound is primarily used in research, whereas the target compound’s benzodiazole may enable π-π stacking interactions in biological systems .
  • Aminobutyl Derivative (C₉H₁₉NO): The linear aminobutyl chain increases hydrophilicity, making it suitable for aqueous-phase reactions.
  • Metconazole (C₁₅H₁₆ClN₃O) : The 1,2,4-triazole group provides three nitrogen atoms, enabling hydrogen bonding and metal coordination. This contrasts with the benzodiazole’s two nitrogen atoms, which may limit chelation but enhance planar aromatic binding .
  • Telmisartan (C₃₃H₃₀N₄O₂) : Despite structural complexity, its benzodiazole moieties demonstrate the pharmacophoric utility of such groups in targeting enzymes (e.g., angiotensin II receptors). The target compound’s simpler structure could serve as a scaffold for analogous bioactive molecules .
  • Methylclonazepam (C₁₆H₁₂ClN₃O₃) : As a benzodiazepine, it highlights the importance of nitrogen-rich heterocycles in CNS drugs. The benzodiazole in the target compound differs in ring saturation and substitution, suggesting divergent biological targets .

Physicochemical Properties:

  • The benzodiazole group in the target compound likely reduces water solubility compared to aminobutyl or benzylamino derivatives but improves lipid membrane permeability.

Biological Activity

1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Benzodiazoles, the structural component of this compound, are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol

Research indicates that compounds containing the benzodiazole moiety often exhibit interactions with various biological targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Benzodiazoles can inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Gene Expression : These compounds may influence the expression of genes associated with cell cycle regulation and apoptosis.

Anticancer Activity

Several studies have reported on the anticancer properties of benzodiazole derivatives. For instance, a study demonstrated that compounds similar to this compound can induce apoptosis in cancer cells by activating pathways related to oxidative stress and mitochondrial dysfunction .

StudyCompoundEffectMechanism
15fInhibitory on hepatocellular carcinomaInduces autophagy and apoptosis through lysosomal targeting
N-Methyl derivativesCytotoxic against various cancer cell linesAlters lipid metabolism and gene expression

Anti-inflammatory Effects

Benzodiazoles have been shown to suppress inflammatory responses by inhibiting NF-kappa-B activation and modulating cytokine production. This suggests that this compound may also possess anti-inflammatory properties .

Case Study 1: Cancer Cell Lines

A recent study evaluated the effects of a series of benzodiazole derivatives on various cancer cell lines. The results indicated significant cytotoxicity against hepatocellular carcinoma cells, with mechanisms involving mitochondrial pathways leading to cell death .

Case Study 2: In Vivo Models

In vivo studies using animal models demonstrated that benzodiazole derivatives could reduce tumor size and inhibit metastasis. These effects were attributed to the compounds' ability to induce apoptosis in tumor cells while sparing normal cells .

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